1-[(2,5-Difluorophenyl)methyl]piperidin-4-amine
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Overview
Description
Preparation Methods
The synthesis of 1-[(2,5-Difluorophenyl)methyl]piperidin-4-amine involves several steps. One common synthetic route includes the reaction of 2,5-difluorobenzyl chloride with piperidin-4-amine under controlled conditions . The reaction typically requires a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as adjusting temperature, solvent, and reaction time .
Chemical Reactions Analysis
1-[(2,5-Difluorophenyl)methyl]piperidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
1-[(2,5-Difluorophenyl)methyl]piperidin-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving receptor binding and enzyme inhibition.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-[(2,5-Difluorophenyl)methyl]piperidin-4-amine involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1-[(2,5-Difluorophenyl)methyl]piperidin-4-amine can be compared with other piperidine derivatives, such as:
Piperidine: A simple six-membered ring containing one nitrogen atom.
2,5-Difluorobenzylamine: A similar compound with a different amine group.
4-Aminopiperidine: Another piperidine derivative with an amine group at a different position.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C12H16F2N2 |
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Molecular Weight |
226.27 g/mol |
IUPAC Name |
1-[(2,5-difluorophenyl)methyl]piperidin-4-amine |
InChI |
InChI=1S/C12H16F2N2/c13-10-1-2-12(14)9(7-10)8-16-5-3-11(15)4-6-16/h1-2,7,11H,3-6,8,15H2 |
InChI Key |
VGGAGGFJRXHDCG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1N)CC2=C(C=CC(=C2)F)F |
Origin of Product |
United States |
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